9-Bromo-2-ethyl-9H-fluorene
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Overview
Description
9-Bromo-2-ethyl-9H-fluorene is an organic compound belonging to the fluorene family It is characterized by the presence of a bromine atom at the 9th position and an ethyl group at the 2nd position on the fluorene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-2-ethyl-9H-fluorene typically involves the bromination of 2-ethylfluorene. One common method is to react 2-ethylfluorene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-bromination .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-2-ethyl-9H-fluorene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form 2-ethylfluorene.
Common Reagents and Conditions
Substitution: Typical reagents include sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products include 9-amino-2-ethylfluorene, 9-thio-2-ethylfluorene, and 9-alkoxy-2-ethylfluorene.
Oxidation: Products include 2-ethylfluorenone and 2-ethylfluorene-9-carboxylic acid.
Reduction: The major product is 2-ethylfluorene.
Scientific Research Applications
9-Bromo-2-ethyl-9H-fluorene has several applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Pharmaceuticals: It serves as an intermediate in the synthesis of various biologically active compounds.
Materials Science: It is used in the development of novel polymers and materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 9-Bromo-2-ethyl-9H-fluorene depends on its application. In organic electronics, its role as a semiconductor involves the delocalization of π-electrons across the fluorene backbone, facilitating charge transport. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-9H-fluorene: Similar structure but lacks the ethyl group at the 2nd position.
9-Bromo-9-phenylfluorene: Contains a phenyl group instead of an ethyl group at the 9th position.
2-Bromo-9,9-dimethylfluorene: Contains two methyl groups at the 9th position instead of an ethyl group at the 2nd position.
Uniqueness
9-Bromo-2-ethyl-9H-fluorene is unique due to the presence of both a bromine atom and an ethyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for specific applications in organic electronics and materials science.
Properties
CAS No. |
922499-63-6 |
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Molecular Formula |
C15H13Br |
Molecular Weight |
273.17 g/mol |
IUPAC Name |
9-bromo-2-ethyl-9H-fluorene |
InChI |
InChI=1S/C15H13Br/c1-2-10-7-8-12-11-5-3-4-6-13(11)15(16)14(12)9-10/h3-9,15H,2H2,1H3 |
InChI Key |
SKCUNOSZNXDKMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C3=CC=CC=C3C2Br |
Origin of Product |
United States |
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